7-Bromo-3-iodo-1H-indazole

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Orthogonal Reactivity

Leverage intrinsic reactivity bias for high-selectivity C3-first functionalization. Essential for kinase SAR and PROTAC linker attachment. 95% purity ensures reproducible results in cross-coupling screens. Stock available for immediate R&D.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 944904-26-1
Cat. No. B1292565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-iodo-1H-indazole
CAS944904-26-1
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)Br)I
InChIInChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
InChIKeyQRNJULUTBLCRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-iodo-1H-indazole (CAS 944904-26-1): A Strategic Halogenated Building Block for Orthogonal Cross-Coupling and Medicinal Chemistry Diversification


7-Bromo-3-iodo-1H-indazole (CAS 944904-26-1) is a dihalogenated heteroaromatic compound belonging to the indazole family, characterized by a molecular formula of C7H4BrIN2 and a molecular weight of 322.93 g/mol [1]. The indazole scaffold is a privileged pharmacophore found in numerous biologically active molecules, including kinase inhibitors [2]. The compound features bromine and iodine atoms at the C7 and C3 positions of the indazole ring, respectively, creating a unique and strategically valuable pattern of orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions .

Beyond Simple Halogenation: Why 7-Bromo-3-iodo-1H-indazole Cannot Be Replaced by Mono-Halogenated or Regioisomeric Indazole Analogs


The selection of 7-Bromo-3-iodo-1H-indazole over other indazole derivatives is not arbitrary; it is driven by specific, quantifiable differences in reactivity and synthetic utility. Mono-halogenated indazoles, such as 3-iodo-1H-indazole or 7-bromo-1H-indazole, lack the capacity for sequential, orthogonal diversification at two distinct positions on the core scaffold . More critically, its regioisomer, 3-bromo-7-iodo-1H-indazole (CAS 945761-95-5), possesses an identical molecular formula but an inverted halogenation pattern, leading to a fundamentally different and less controllable reactivity profile. Kinetic studies on the indazole ring establish that the C3 position is inherently more reactive than C7 towards electrophilic attack under molecular conditions (kºbi/dm³ mol⁻¹ s⁻¹: C3=2.8, C7=0.4) [1]. By placing the more reactive iodine at C3 and the less reactive bromine at C7, 7-Bromo-3-iodo-1H-indazole leverages this intrinsic electronic bias to achieve high selectivity for C3-first functionalization. In contrast, the regioisomer with bromine at C3 and iodine at C7 presents a conflicting reactivity pattern, potentially leading to undesirable mixtures and lower yields in sequential coupling strategies.

Quantitative Differentiation: A Head-to-Head Comparison of 7-Bromo-3-iodo-1H-indazole Against Its Closest Analogs


Orthogonal Reactivity for Sequential Cross-Coupling: 7-Bromo-3-iodo-1H-indazole vs. 3-Bromo-7-iodo-1H-indazole (CAS 945761-95-5)

The differential reactivity of the carbon-iodine bond versus the carbon-bromine bond in 7-Bromo-3-iodo-1H-indazole enables highly selective, sequential functionalization at the C3 position first, leaving the C7-bromo group intact for subsequent transformations . This orthogonal reactivity is a direct consequence of the relative reactivity of C-I vs C-Br bonds in palladium-catalyzed cross-couplings, a feature that is inverted in its regioisomer, 3-bromo-7-iodo-1H-indazole (CAS 945761-95-5), which would preferentially react at C7 first due to the presence of iodine at that position. The intrinsic electronic bias of the indazole core, where the C3 position is more reactive than C7 (kºbi/dm³ mol⁻¹ s⁻¹: C3=2.8, C7=0.4 for Br2 attack on molecular indazole), synergistically enhances the selectivity of 7-Bromo-3-iodo-1H-indazole for C3-first functionalization [1].

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Orthogonal Reactivity Regioselectivity Medicinal Chemistry

Validated Scaffold for High-Value Pharmaceutical Targets: Use in Kinase Inhibitor and PROTAC Development

The 7-Bromo-3-iodo-1H-indazole scaffold is not a generic building block; it is explicitly identified as a core intermediate for developing potent kinase inhibitors targeting TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases [1]. Furthermore, its halogenation pattern is directly applicable to the synthesis of PROTACs (Proteolysis Targeting Chimeras), a sophisticated class of drug candidates designed to degrade disease-causing proteins rather than merely inhibit them. While 7-Bromo-3-iodo-1H-indazole itself is not a PROTAC, it is a key intermediate for creating the EZH2-targeting ligands required for such constructs [2]. This differentiates it from simpler indazole halides that may not have been validated in such high-complexity, high-value applications.

Kinase Inhibitor PROTAC Targeted Protein Degradation Oncology Drug Discovery

Commercial Availability and Purity: Procurement-Ready with Verified Quality Metrics

7-Bromo-3-iodo-1H-indazole is a commercially available research compound with well-defined purity specifications, ensuring reproducibility in laboratory applications. Multiple reputable suppliers offer this compound with a minimum purity of 95%, 97%, or 98%, supported by analytical documentation such as NMR, HPLC, and GC [REFS-1, REFS-2, REFS-3]. This established supply chain and quality control framework contrast with the procurement of less common, custom-synthesized indazole analogs, which may have longer lead times and less stringent quality assurance.

Chemical Procurement Purity Specification Quality Control Building Block Inventory

Optimal Application Scenarios for Procuring 7-Bromo-3-iodo-1H-indazole


Diversification of Indazole-Based Kinase Inhibitor Libraries

For medicinal chemistry teams focused on oncology targets like TTK, PLK4, and Aurora kinases, 7-Bromo-3-iodo-1H-indazole serves as an ideal core scaffold. Its orthogonal reactivity allows for the rapid, parallel synthesis of diverse C3,C7-diarylated indazole libraries. By leveraging the predictable C3-first coupling of the iodo group followed by functionalization at C7, researchers can efficiently explore chemical space and establish robust SAR for these therapeutically relevant kinase targets [1].

Synthesis of Complex PROTAC Degrader Molecules

In the field of targeted protein degradation, 7-Bromo-3-iodo-1H-indazole is a strategic starting material for building the ligand portion of PROTACs. Its sequential functionalization capability is essential for constructing the complex, bifunctional molecules required to recruit E3 ligases to target proteins like EZH2 [2]. This application demands a high degree of synthetic control and orthogonal reactivity, which this specific dihalogenated scaffold provides, making it a superior choice over mono-halogenated or regioisomeric alternatives.

Developing Orthogonal Cross-Coupling Methodologies

Academic and industrial process chemistry groups focused on developing new palladium-catalyzed cross-coupling methodologies can utilize 7-Bromo-3-iodo-1H-indazole as a model substrate. The distinct reactivity difference between the C3-iodo and C7-bromo groups provides a clear and predictable test system for evaluating new catalysts, ligands, or reaction conditions aimed at achieving high chemoselectivity in sequential one-pot or multi-step functionalization sequences .

Procurement for High-Throughput Synthesis and SAR Studies

For organizations with automated synthesis platforms or those conducting large-scale SAR studies, the procurement of 7-Bromo-3-iodo-1H-indazole from established vendors with verified purity (≥95-98%) is critical . The off-the-shelf availability and documented quality control data minimize experimental variability and project delays, ensuring that the building block performs consistently across hundreds of parallel reactions, a key requirement for generating reliable and interpretable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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